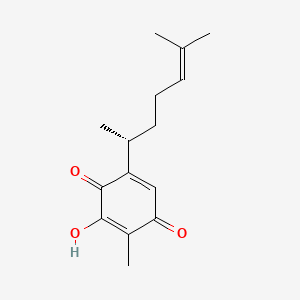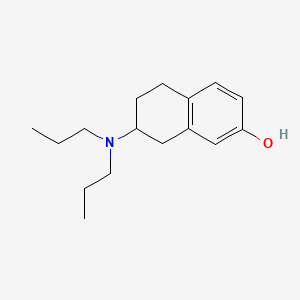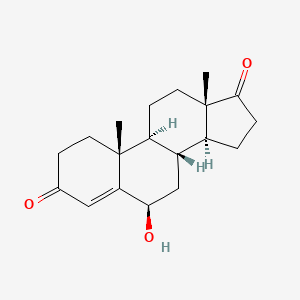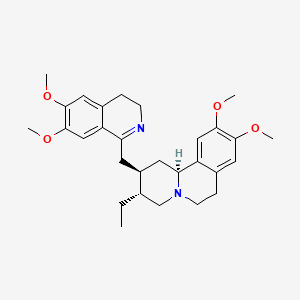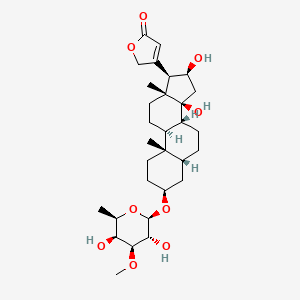
N,N-Dimethylhistamine
Overview
Description
N,N-Dimethylhistamine is a biogenic amine derived from histamine, characterized by the presence of two methyl groups attached to the nitrogen atoms of the histamine molecule. This compound is known for its physiological and pharmacological properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylhistamine can be synthesized through the methylation of histamine. One common method involves the use of methyl iodide as the methylating agent. The reaction typically requires a stoichiometric excess of methyl iodide to ensure complete methylation of the histamine molecule .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. The purification process often includes high-performance liquid chromatography (HPLC) and paper chromatography to remove any side products .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylhistamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
N,N-Dimethylhistamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: this compound is studied for its role in cellular signaling and neurotransmission.
Medicine: Research explores its potential therapeutic effects, particularly in modulating histamine receptors.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N,N-Dimethylhistamine involves its interaction with histamine receptors. It acts as an agonist or antagonist at different histamine receptor subtypes, influencing various physiological processes. The molecular targets include H1, H2, H3, and H4 receptors, which are involved in processes such as immune response, gastric acid secretion, and neurotransmission .
Comparison with Similar Compounds
Histamine: The parent compound of N,N-Dimethylhistamine, involved in immune response and neurotransmission.
N-Methylhistamine: A mono-methylated derivative of histamine with similar but distinct pharmacological properties.
N,N-Dimethyltryptamine: Another dimethylated biogenic amine, known for its hallucinogenic effects.
Uniqueness: this compound is unique due to its specific interaction with histamine receptors and its distinct pharmacological profile.
Properties
CAS No. |
673-46-1 |
|---|---|
Molecular Formula |
C7H13N3 |
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(1H-imidazol-5-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H13N3/c1-10(2)4-3-7-5-8-6-9-7/h5-6H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
ZJDIMSMQXMWMCF-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1=CN=CN1 |
Canonical SMILES |
CN(C)CCC1=CN=CN1 |
Key on ui other cas no. |
673-46-1 |
Related CAS |
13197-56-3 (hydrochloride) |
Synonyms |
N(alpha),N(alpha)-dimethylhistamine N,N-dimethylhistamine N,N-dimethylhistamine hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


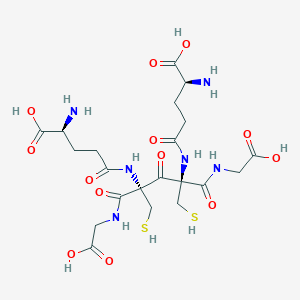
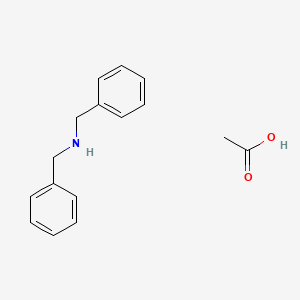
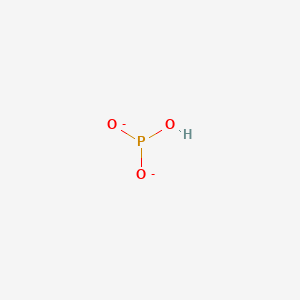
![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B1198205.png)
